molecular formula C18H18F3NO3 B13569206 6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline,trifluoroaceticacid

6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline,trifluoroaceticacid

Cat. No.: B13569206
M. Wt: 353.3 g/mol
InChI Key: RFQBTQBPGKEYRG-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline,trifluoroaceticacid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzyloxy group attached to a tetrahydroisoquinoline core, with trifluoroacetic acid as a functional group. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Properties

Molecular Formula

C18H18F3NO3

Molecular Weight

353.3 g/mol

IUPAC Name

6-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C16H17NO.C2HF3O2/c1-2-4-13(5-3-1)12-18-16-7-6-15-11-17-9-8-14(15)10-16;3-2(4,5)1(6)7/h1-7,10,17H,8-9,11-12H2;(H,6,7)

InChI Key

RFQBTQBPGKEYRG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline,trifluoroaceticacid typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, the introduction of the benzyloxy group, and the addition of the trifluoroacetic acid moiety. Common synthetic routes may involve:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Benzyloxy Group: This step often involves the use of benzyl bromide and a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Addition of Trifluoroacetic Acid: The final step may involve the reaction of the intermediate compound with trifluoroacetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline,trifluoroaceticacid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The tetrahydroisoquinoline core can be reduced to form dihydroisoquinoline derivatives.

    Substitution: The trifluoroacetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the trifluoroacetic acid group under basic conditions.

Major Products Formed

    Oxidation: Benzyloxy aldehydes or carboxylic acids.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

It appears the query is asking for information on the applications of "6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline, trifluoroaceticacid." However, the search results largely discuss synthetic pathways, related compounds, and the properties of similar molecules, rather than direct applications of the specified compound. Based on the available information, here's what can be gathered:

Synthesis and Intermediates

  • Synthesis of 7-(benzyloxy)-1,2,3,4-tetrahydroisoquinoline The synthesis of 7-(benzyloxy)-1,2,3,4-tetrahydroisoquinoline can be achieved from 2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-(phenylmethoxy)-, 1,1-dimethylethyl ester .
  • Reaction Conditions The reaction occurs with trifluoroacetic acid in dichloromethane at 20°C for 12 hours .
  • Role of Trifluoroacetic Acid (TFA) Trifluoroacetic acid is used as a reagent in the deprotection of tert-butyl 6-benzyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate to remove the tert-butyl protecting group .

Related Research and Applications

While the exact applications of "6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline, trifluoroaceticacid" are not explicitly detailed in the search results, research on related compounds suggests potential areas of interest:

  • Tetrahydroisoquinolines as Antagonists 7-substituted tetrahydroisoquinolines exhibit potent antagonism of OX1 receptors, suggesting the importance of the 7-position for this activity .
  • Coumarin Derivatives Research has been conducted on coumarin derivatives with benzyloxy groups, which exhibit acetylcholinesterase (AChE) inhibitory activity .
  • hMAO-A and hMAO-B Inhibition Chalcones coupled to benzyloxy moieties are being explored for their in vitro hMAO-A and hMAO-B inhibitory characteristics .

General Information on Related Compounds

  • 1-Benzyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline This compound (CID 177511) has a molecular weight of 255.31 g/mol and is also known as 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol .

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline,trifluoroaceticacid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    6-(Benzyloxy)-1H-indole: Shares the benzyloxy group but has an indole core instead of tetrahydroisoquinoline.

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a benzyloxy group and a benzaldehyde core.

Uniqueness

6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline,trifluoroaceticacid is unique due to its combination of the tetrahydroisoquinoline core with the benzyloxy and trifluoroacetic acid groups, providing distinct chemical and biological properties not found in similar compounds.

Biological Activity

6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline (BTHIQ) is a compound derived from the tetrahydroisoquinoline family, recognized for its diverse biological activities. The addition of a benzyloxy group enhances its pharmacological properties, making it a focus of medicinal chemistry research. This article explores the biological activity of BTHIQ, synthesizing findings from various studies and highlighting its potential therapeutic applications.

  • Molecular Formula : C16H17NO
  • Molecular Weight : 239.31 g/mol
  • Structural Features : The compound features a tetrahydroisoquinoline core with a benzyloxy substituent at the 6-position, which is crucial for its biological activity.

Synthesis

BTHIQ can be synthesized through reactions involving trifluoroacetic acid (TFA) as a catalyst. A common method includes dissolving tert-butyl 6-benzyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate in dichloromethane and adding TFA at room temperature for an extended period. This process yields high efficiency (99.3%) in producing the desired compound.

Antitumor Activity

Research indicates that BTHIQ derivatives exhibit significant antitumor properties. Tetrahydroisoquinolines have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

BTHIQ has demonstrated neuroprotective effects, particularly through its interaction with neurotransmitter systems. Studies have shown that modifications at the 6-position can influence receptor binding affinity, particularly at orexin receptors. These interactions suggest potential applications in treating sleep disorders and obesity by modulating orexin signaling pathways .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Tetrahydroisoquinoline derivatives are known to inhibit pro-inflammatory cytokine production and reduce inflammation in various models of disease. This property positions BTHIQ as a candidate for developing therapies aimed at inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of BTHIQ is significantly influenced by its structural attributes. Variations in substituents at the 6-position lead to diverse pharmacological profiles:

Compound NameStructural FeaturesUnique Attributes
7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinolineSimilar tetrahydroisoquinoline coreEnhanced interaction with orexin receptors
6-Methoxy-1,2,3,4-tetrahydroisoquinolineMethoxy group instead of benzyloxyDifferent biological activity profiles
1-Benzyloxy-3-hydroxy-1,2,3,4-tetrahydroisoquinolineHydroxyl group at position 3Potentially increased solubility and bioavailability

These variations illustrate how subtle changes in molecular structure can lead to significant differences in biological activity and therapeutic potential.

Study on Antitumor Activity

A study conducted on BTHIQ derivatives revealed their ability to inhibit cancer cell proliferation in vitro. The compounds were tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent antitumor effects . The study concluded that BTHIQ could serve as a lead compound for developing new anticancer agents.

Neuroprotective Study

In another investigation focusing on neuroprotection, BTHIQ was shown to protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved the upregulation of antioxidant enzymes and downregulation of apoptotic markers . This finding highlights the potential of BTHIQ in treating neurodegenerative diseases.

Q & A

Q. Key Data :

ParameterOptimal ConditionReference
Temperature−20°C to 0°C
SolventAnhydrous THF
CatalystPd/C (5% w/w)

What advanced purification techniques are recommended for isolating 6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline-TFA salts?

Answer:

  • Ion-Pair Chromatography : Use reverse-phase HPLC with 0.1% TFA in the mobile phase to improve peak resolution and salt stability .
  • Recrystallization : Dissolve the crude product in hot ethanol and slowly add hexane to precipitate pure TFA salts (mp 244–245°C observed for analogous compounds) .
  • Lyophilization : For hygroscopic samples, freeze-dry aqueous solutions under vacuum to prevent hydrolysis .

Q. Validation Metrics :

TechniquePurity AchievedReference
HPLC>97.0% (HPLC)
Recrystallization Yield85–90%

How should researchers address contradictory NMR data for 6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline derivatives?

Answer:
Contradictions often arise from dynamic rotational isomerism or residual solvents:

  • Variable Temperature (VT) NMR : Perform experiments at 25°C and −40°C to identify coalescence points for rotamers .
  • Deuterated Solvent Screening : Compare spectra in CDCl₃ vs. DMSO-d₆ to differentiate solvent-induced shifts .
  • 2D-COSY/HMBC : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

Example Discrepancy :
Aromatic proton splitting in CDCl₃ (δ 7.2–7.4 ppm) may merge in DMSO-d₆ due to hydrogen bonding .

What methodologies are effective for assessing the biological activity of 6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline analogs?

Answer:

  • Receptor Binding Assays : Screen for opioid or adrenergic receptor affinity using radiolabeled ligands (e.g., [³H]-naloxone) in HEK293 cell membranes .
  • Metabolic Stability : Incubate compounds with liver microsomes (human/rat) and quantify degradation via LC-MS .
  • Cellular Toxicity : Use MTT assays in neuronal cell lines (e.g., SH-SY5Y) to evaluate IC₅₀ values .

Q. Critical Parameters :

AssayKey MetricReference
Receptor BindingKᵢ < 100 nM
Metabolic Half-lifet₁/₂ > 60 min

How can researchers mitigate the hygroscopicity of trifluoroacetic acid (TFA) salts during storage?

Answer:

  • Desiccants : Store samples with molecular sieves (3Å) in vacuum-sealed containers .
  • Lyophilized Form : Convert TFA salts to free bases using ion-exchange resins (e.g., Amberlite IRA-67) before long-term storage .
  • Stability Monitoring : Conduct periodic TGA/DSC to detect moisture-induced decomposition (e.g., weight loss >2% at 100°C) .

Q. Stability Data :

FormHygroscopicityReference
TFA SaltHigh
Free BaseLow

What strategies resolve low yields in the benzyloxy deprotection step?

Answer:

  • Catalytic Transfer Hydrogenation : Use ammonium formate and Pd/C in methanol for selective deprotection without reducing the tetrahydroisoquinoline core .
  • Acid Hydrolysis : Treat with 48% HBr in acetic acid (0°C to RT) for 12–24 hours, followed by neutralization with NaHCO₃ .
  • Byproduct Analysis : Monitor reaction progress with TLC (Rf shift from 0.8 to 0.3 in ethyl acetate/hexane 1:1) .

Q. Yield Optimization :

MethodYield ImprovementReference
HBr/AcOH75–85%
Transfer Hydrogenation80–90%

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